molecular formula C11H15ClN2O B13948615 3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol

3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol

Cat. No.: B13948615
M. Wt: 226.70 g/mol
InChI Key: XSWGLTITCBFDQS-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent at the 3-position.

    Introduction of the Cyclopropylamino Group: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the cyclopropylamino derivative.

    Reduction to Propan-1-ol: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups to yield various reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives of the pyridine ring.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to study its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of a cyclopropylamino group.

    3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol: Similar structure but with an ethylamino group instead of a cyclopropylamino group.

    3-(2-Chloropyridin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of a cyclopropylamino group.

Uniqueness

3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol is unique due to the presence of the cyclopropylamino group, which can impart distinct chemical and biological properties compared to its analogs. The cyclopropyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and interactions with molecular targets.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol

InChI

InChI=1S/C11H15ClN2O/c12-11-9(2-1-6-13-11)10(5-7-15)14-8-3-4-8/h1-2,6,8,10,14-15H,3-5,7H2

InChI Key

XSWGLTITCBFDQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCO)C2=C(N=CC=C2)Cl

Origin of Product

United States

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